2-Amino-4-chloro-3-trifluoromethylphenol
Description
2-Amino-4-chloro-3-trifluoromethylphenol is a halogenated aromatic compound featuring a phenol backbone substituted with amino (NH₂), chloro (Cl), and trifluoromethyl (CF₃) groups at positions 2, 4, and 3, respectively. This unique substitution pattern confers distinct physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and material science.
Properties
Molecular Formula |
C7H5ClF3NO |
|---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
2-amino-4-chloro-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-1-2-4(13)6(12)5(3)7(9,10)11/h1-2,13H,12H2 |
InChI Key |
XGCPNLMXJFXDBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)N)C(F)(F)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Amino-4-chloro-3-trifluoromethylphenol with structurally related compounds identified in the evidence:
Key Observations:
Functional Group Variations: The target compound’s phenol group (OH) contrasts with the aniline (NH₂) group in 4-Amino-2-chlorobenzotrifluoride , altering acidity and solubility. Phenols are generally more acidic than anilines due to resonance stabilization of the conjugate base. The acetophenone derivative in introduces a ketone group, enhancing reactivity in nucleophilic additions.
Positional Isomerism: The target and 4-Amino-2-chlorobenzotrifluoride are positional isomers, with swapped NH₂ and Cl groups (positions 2 vs. 4).
Molecular Weight and Complexity: The target compound’s higher molecular weight (211.45 g/mol) compared to 4-Amino-2-chlorobenzotrifluoride (195.45 g/mol) reflects the additional hydroxyl group. The compound in has a larger, more complex structure due to the aminomethyl-phenyl substituent, likely reducing solubility but increasing lipophilicity.
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